molecular formula C13H14O3 B3038481 6-(4-Methylphenyl)-4-oxohex-5-enoic acid CAS No. 866035-83-8

6-(4-Methylphenyl)-4-oxohex-5-enoic acid

Cat. No. B3038481
CAS RN: 866035-83-8
M. Wt: 218.25 g/mol
InChI Key: NEAWYNDZYLARBH-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-(4-Methylphenyl)-4-oxohex-5-enoic acid often involves the reaction of aromatic compounds with dienophiles to form aroylacrylic acids. For example, the synthesis of 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid involves a reaction that is likely to be similar to the synthesis of 6-(4-Methylphenyl)-4-oxohex-5-enoic acid, given the structural similarities between the aromatic components of these molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 6-(4-Methylphenyl)-4-oxohex-5-enoic acid can be characterized by various spectroscopic techniques such as FT-IR and NMR. For instance, the compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was characterized using these techniques, confirming the formation of the compound through the appearance of specific peaks in the spectra . These techniques would likely be applicable in analyzing the molecular structure of 6-(4-Methylphenyl)-4-oxohex-5-enoic acid as well.

Chemical Reactions Analysis

The reactivity of aroylacrylic acids, such as the ones discussed in the papers, often involves interactions with nucleophiles. For example, the compound mentioned in paper reacts with aliphatic thiol compounds to form stable fluorescent thiol adducts . This suggests that 6-(4-Methylphenyl)-4-oxohex-5-enoic acid may also undergo similar reactions with nucleophiles, potentially leading to the formation of stable adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of aroylacrylic acids can be inferred from their molecular structure and reactivity. The compound in paper shows intermolecular hydrogen bonding, which contributes to its crystal structure and could imply that 6-(4-Methylphenyl)-4-oxohex-5-enoic acid may also form specific intermolecular interactions . Additionally, the biological activity screenings, such as antioxidant and antitumor activities, of related compounds suggest that 6-(4-Methylphenyl)-4-oxohex-5-enoic acid might also exhibit similar properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically determined through biological testing and is often specific to the compound’s intended use or application .

properties

IUPAC Name

(E)-6-(4-methylphenyl)-4-oxohex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-10-2-4-11(5-3-10)6-7-12(14)8-9-13(15)16/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWYNDZYLARBH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)-4-oxohex-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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